CID 71334694
Description
PubChem Compound Identifiers (CIDs) are unique numerical codes assigned to chemical substances in the PubChem database, which aggregates chemical information from diverse sources such as journals, patents, and regulatory agencies . While CID 71334694 is presumed to represent a specific compound, its identity and properties cannot be confirmed using the available evidence. For authoritative details, direct consultation of PubChem or specialized chemical databases is recommended.
Properties
Molecular Formula |
Ce2Sn5 |
|---|---|
Molecular Weight |
873.8 g/mol |
InChI |
InChI=1S/2Ce.5Sn |
InChI Key |
ZGORSQJOTHVADH-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Sn].[Sn].[Ce].[Ce] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71334694 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable, making the compound accessible for various applications .
Chemical Reactions Analysis
Types of Reactions: CID 71334694 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely and are often characterized using advanced analytical techniques .
Scientific Research Applications
CID 71334694 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies involving cellular pathways and molecular interactionsIn industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71334694 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a generalized framework for such comparisons, derived from analogous studies:
Table 1: Generalized Framework for Compound Comparison
Key Findings from Analogous Studies
Structural Analogues : Compounds with high Tanimoto similarity scores (e.g., ≥0.85) often share overlapping biological targets. For example, betulin (CID 72326) and its derivatives exhibit similar inhibitory effects on steroid transporters .
Functional Overlaps: Oscillatoxin derivatives (CIDs 101283546, 185389) demonstrate how minor structural modifications (e.g., methylation) alter toxicity profiles .
Analytical Differentiation: CID-based MS/MS fragmentation distinguishes isomers like ginsenoside Rf and pseudoginsenoside F11, which differ in hydroxyl group positioning .
Limitations and Recommendations
The absence of specific data for CID 71334694 in the provided evidence underscores the need to:
- Consult Primary Databases : PubChem (https://pubchem.ncbi.nlm.nih.gov/ ) provides structural, pharmacological, and safety data for CIDs.
- Leverage Cheminformatics Tools : Tools like RDKit or Open Babel can calculate similarity metrics and predict properties using SMILES or InChI keys .
- Validate with Experimental Data : Mass spectrometry (e.g., CID fragmentation) and NMR spectroscopy remain gold standards for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
